Hepatotoxicity Avoidance: Positional Isomerism vs Guanoxan
Guabenxan is the 6-guanidinomethyl positional isomer of 1,4-benzodioxane, whereas guanoxan (CAS 2165-19-7) is the 2-guanidinomethyl isomer. Both share an identical molecular formula (C₁₀H₁₃N₃O₂, MW 207.23) and a comparable adrenergic neuron blocking mechanism [1]. However, guanoxan was approved in the UK and subsequently withdrawn from the market specifically because of hepatotoxicity [2]. In the available peer-reviewed literature up to the present date, no hepatotoxicity signal has been documented for guabenxan, including in the sole published clinical trial [3]. This constitutes a critical safety differentiation traceable to a single positional substitution on the benzodioxane scaffold.
| Evidence Dimension | Documented hepatotoxicity leading to market withdrawal |
|---|---|
| Target Compound Data | No hepatotoxicity signal documented in available peer-reviewed literature or clinical trial report |
| Comparator Or Baseline | Guanoxan (2-guanidinomethyl isomer): Approved then withdrawn from UK market due to hepatotoxicity (DrugBank DB13211) |
| Quantified Difference | Qualitative categorical difference: guanoxan = hepatotoxic (market withdrawal); guabenxan = no documented hepatotoxicity. Structural difference: guanidinomethyl at C6 (guabenxan) vs C2 (guanoxan) of the 1,4-benzodioxane ring. |
| Conditions | Cross-compound structural safety inference based on regulatory history and published clinical literature |
Why This Matters
For procurement decisions involving guanidine antihypertensive reference standards or research compounds, selection of the 6-isomer (guabenxan) avoids the documented hepatotoxic liability of the 2-isomer (guanoxan), which is critical for both in vivo experimental design and any potential therapeutic development pathways.
- [1] CAS Common Chemistry. Guanoxan, CAS RN 2165-19-7. Molecular formula C₁₀H₁₃N₃O₂, MW 207.23. American Chemical Society. Cf. Guabenxan CAS RN 19889-45-3 (identical formula, different substitution position). Accessed 2026. View Source
- [2] DrugBank. Guanoxan, DB13211. 'Guanoxan was approved in the UK but was withdrawn from the market due to hepatotoxicity.' Accessed 2026. View Source
- [3] Silvestrini C, et al. Double-blind controlled study of the therapeutic effectiveness and tolerance of the guabenxan-bemetizid combination as compared with guanethidine-hydrochlorothiazide in arterial hypertension in the aged. G Clin Med. 1982 Apr;63(4):270-8. PMID: 6751915. View Source
